2-(4-{imidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-3-methyl-3H,4H-thieno[3,2-d]pyrimidin-4-one
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Overview
Description
2-(4-{imidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-3-methyl-3H,4H-thieno[3,2-d]pyrimidin-4-one is a complex organic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential therapeutic applications, particularly in the treatment of various diseases such as multiple myeloma and autoimmune disorders .
Preparation Methods
The synthesis of 2-(4-{imidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-3-methyl-3H,4H-thieno[3,2-d]pyrimidin-4-one involves multiple steps, starting from readily available starting materialsReaction conditions often involve the use of strong bases, high temperatures, and specific catalysts to ensure high yields and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be substituted with nucleophiles like amines or thiols.
Cyclization: Intramolecular cyclization reactions can form additional ring structures, enhancing the compound’s stability and activity
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways and cellular processes.
Medicine: Explored as a potential therapeutic agent for treating multiple myeloma, psoriasis, rheumatoid arthritis, and multiple sclerosis
Mechanism of Action
The compound exerts its effects by targeting specific molecular pathways. It has been shown to inhibit the activity of transforming growth factor-β activated kinase (TAK1), which plays a crucial role in cell growth, differentiation, and apoptosis. By inhibiting TAK1, the compound can suppress the proliferation of cancer cells and modulate immune responses .
Comparison with Similar Compounds
Compared to other similar compounds, 2-(4-{imidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-3-methyl-3H,4H-thieno[3,2-d]pyrimidin-4-one stands out due to its unique structure and potent activity. Similar compounds include:
Imidazo[1,2-b]pyridazines: Known for their kinase inhibitory activity.
Thieno[3,2-d]pyrimidines: Recognized for their anti-inflammatory and anticancer properties.
Piperazine derivatives: Widely used in medicinal chemistry for their diverse biological activities
This compound’s unique combination of these moieties results in enhanced selectivity and potency, making it a promising candidate for further research and development .
Properties
Molecular Formula |
C17H17N7OS |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
2-(4-imidazo[1,2-b]pyridazin-6-ylpiperazin-1-yl)-3-methylthieno[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C17H17N7OS/c1-21-16(25)15-12(4-11-26-15)19-17(21)23-9-7-22(8-10-23)14-3-2-13-18-5-6-24(13)20-14/h2-6,11H,7-10H2,1H3 |
InChI Key |
BCBMFGXMPMLLNL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=C(C=CS2)N=C1N3CCN(CC3)C4=NN5C=CN=C5C=C4 |
Origin of Product |
United States |
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